molecular formula C16H14N2O4S B5882254 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine

4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine

Cat. No. B5882254
M. Wt: 330.4 g/mol
InChI Key: LNNGHBQXOPMEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been found to have several potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is still not fully understood. However, it is believed to work by inducing cell death in cancer cells through the activation of apoptosis pathways. It may also work by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been found to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research could be to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies could be conducted to explore its potential applications in other areas of medicinal chemistry, such as anti-inflammatory and anti-microbial agents.

Synthesis Methods

The synthesis of 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can be achieved through a multi-step process. The first step involves the reaction of 4-nitrothiophenol with 4-bromo-1,1'-biphenyl in the presence of a palladium catalyst to yield 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thiol. This intermediate is then oxidized with hydrogen peroxide to form the final product, this compound.

Scientific Research Applications

4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties.

properties

IUPAC Name

4-nitro-1,1-dioxo-N-(4-phenylphenyl)-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-18(20)16-11-23(21,22)10-15(16)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGHBQXOPMEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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